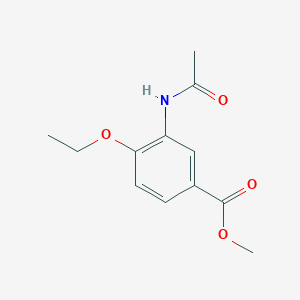
(R)-2-Amino-3-(3-yodofenil)propanoico
Descripción general
Descripción
3-Iodo-D-Phenylalanine is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biología Estructural y Cristalografía de Rayos X
3-Yodo-D-Fenilalanina: se utiliza en biología estructural, particularmente en cristalografía de rayos X, para facilitar la determinación de estructuras proteicas. La incorporación de este aminoácido yodado en proteínas permite experimentos de dispersión anómala de una sola longitud de onda (SAD), que son esenciales para resolver el problema de fase en la cristalografía . El átomo de yodo pesado sirve como un excelente dispersor anómalo, lo que facilita la determinación de la estructura con menos datos en comparación con los métodos tradicionales.
Mecanismo De Acción
Target of Action
Compounds similar to this, such as boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
For instance, they participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Related compounds like boronic esters are known to participate in suzuki–miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds, such as boronic esters, are known to be involved in various chemical reactions, contributing to the formation of new compounds .
Action Environment
It’s worth noting that the success of reactions involving similar compounds, such as boronic esters, can depend on factors like reaction conditions and the nature of the organoboron reagent .
Análisis Bioquímico
Biochemical Properties
3-Iodo-D-Phenylalanine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes it interacts with is the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids across cell membranes . The interaction between 3-Iodo-D-Phenylalanine and LAT1 is characterized by high affinity and selectivity, making it a valuable tool for targeted drug delivery and imaging in cancer cells . Additionally, 3-Iodo-D-Phenylalanine has been shown to interact with various proteins involved in amino acid metabolism, influencing their activity and stability .
Cellular Effects
3-Iodo-D-Phenylalanine exerts several effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in amino acid transport and metabolism . By interacting with LAT1, 3-Iodo-D-Phenylalanine can modulate the uptake of other amino acids, thereby affecting cellular metabolism and growth . Furthermore, studies have shown that 3-Iodo-D-Phenylalanine can impact gene expression, leading to changes in the expression levels of genes involved in cell proliferation and survival . This compound has also been found to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 3-Iodo-D-Phenylalanine involves its binding interactions with specific biomolecules. The compound binds to LAT1 with high affinity, facilitating its transport into cells . Once inside the cell, 3-Iodo-D-Phenylalanine can inhibit or activate various enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and the production of key metabolites . Additionally, 3-Iodo-D-Phenylalanine has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-D-Phenylalanine have been studied over various time periods. The stability of the compound is generally high, with minimal degradation observed under standard storage conditions . In in vitro studies, the effects of 3-Iodo-D-Phenylalanine on cellular function have been shown to persist for several hours to days, depending on the concentration and exposure duration . Long-term studies in in vivo models have demonstrated that the compound can exert sustained effects on tumor growth and metabolism, with some studies reporting significant tumor regression over several weeks .
Dosage Effects in Animal Models
The effects of 3-Iodo-D-Phenylalanine vary with different dosages in animal models. At low doses, the compound has been shown to selectively target tumor cells, leading to reduced tumor growth and improved survival rates . At higher doses, 3-Iodo-D-Phenylalanine can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Iodo-D-Phenylalanine is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound is transported into cells via LAT1 and subsequently metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase . These enzymes catalyze the conversion of 3-Iodo-D-Phenylalanine into various metabolites, including iodinated derivatives of tyrosine and other amino acids . The presence of iodine in the compound can also influence its metabolic fate, leading to the production of unique metabolites with distinct biological activities .
Transport and Distribution
The transport and distribution of 3-Iodo-D-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. LAT1 plays a crucial role in the uptake of the compound into cells, particularly in tumor cells that overexpress this transporter . Once inside the cell, 3-Iodo-D-Phenylalanine can be distributed to various subcellular compartments, including the cytoplasm and mitochondria . The compound’s distribution is influenced by its interactions with intracellular proteins and its affinity for specific cellular structures .
Subcellular Localization
The subcellular localization of 3-Iodo-D-Phenylalanine is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism . The compound has also been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 3-Iodo-D-Phenylalanine may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity and function .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718530 | |
| Record name | 3-Iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241677-87-1 | |
| Record name | 3-Iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


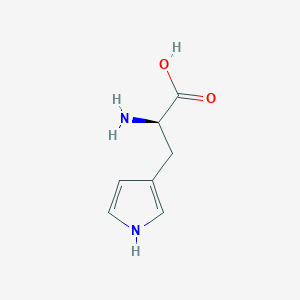
![[3-(1H-Imidazol-2-YL)phenyl]boronic acid](/img/structure/B1506227.png)
![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)
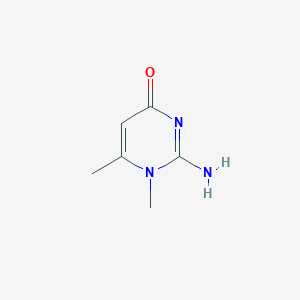
![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)
![6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1506241.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)
![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)
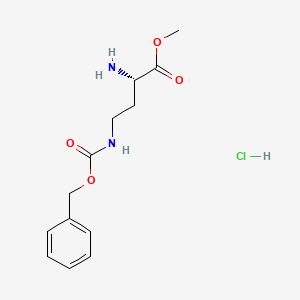
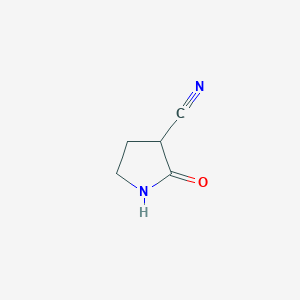
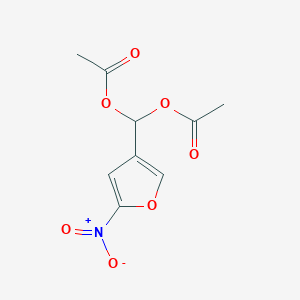
![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)
